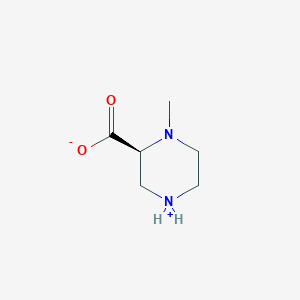
(2S)-1-methylpiperazin-4-ium-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(2S)-1-methylpiperazin-4-ium-2-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2S)-1-methylpiperazin-4-ium-2-carboxylate involves specific synthetic routes and reaction conditions. One method includes the synthesis of a fluorescence detection agent from 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a one-step manner . This method highlights the importance of selecting appropriate starting materials and reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the synthesis of similar compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. These methods typically require stringent control of reaction parameters such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-methylpiperazin-4-ium-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome and the formation of the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
(2S)-1-methylpiperazin-4-ium-2-carboxylate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a tool for investigating biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic properties and as a diagnostic agent. Additionally, it finds applications in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2S)-1-methylpiperazin-4-ium-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S)-1-methylpiperazin-4-ium-2-carboxylate include other chemical entities with comparable structural features and properties. These compounds can be identified using PubChem’s 2-D and 3-D similarity searches, which highlight the structural complementarity between different molecules .
Uniqueness: this compound stands out due to its unique structural properties and potential applications. While similar compounds may share some features, this compound’s specific interactions and effects make it a valuable tool for scientific research and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in research and industry.
Properties
IUPAC Name |
(2S)-1-methylpiperazin-4-ium-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAGJXNPXLMGI-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[NH2+]CC1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[NH2+]C[C@H]1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














